molecular formula C13H12N2O2 B12104105 3-(Methyl(pyridin-2-yl)amino)benzoic acid

3-(Methyl(pyridin-2-yl)amino)benzoic acid

Cat. No.: B12104105
M. Wt: 228.25 g/mol
InChI Key: MDBUIXJZYOSWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methyl(pyridin-2-yl)amino)benzoic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methyl(pyridin-2-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-chloromethylpyridine under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(pyridin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted pyridine derivatives .

Scientific Research Applications

3-(Methyl(pyridin-2-yl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Methyl(pyridin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
  • 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride

Uniqueness

3-(Methyl(pyridin-2-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-[methyl(pyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C13H12N2O2/c1-15(12-7-2-3-8-14-12)11-6-4-5-10(9-11)13(16)17/h2-9H,1H3,(H,16,17)

InChI Key

MDBUIXJZYOSWNE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.